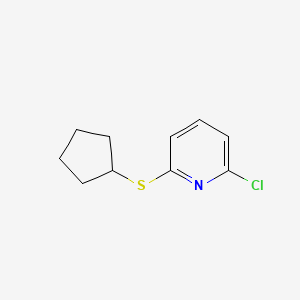

2-Chloro-6-cyclopentylsulfanylpyridine

Descripción general

Descripción

2-Chloro-6-cyclopentylsulfanylpyridine, also known as CSP, is a heterocyclic compound containing an aromatic ring with a chlorine atom attached. The compound has been studied for its various applications in the field of pharmaceuticals and organic synthesis.

Aplicaciones Científicas De Investigación

-

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Methods of Application : The synthesis of TFMP derivatives involves various reactions, including the use of trifluoromethyl-containing building blocks .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Biosynthesis of Chlorothricin

- Field : Antibiotic Production

- Application Summary : Chlorothricin (CHL) is a spirotetronate antibiotic produced by Streptomyces antibioticus that inhibits pyruvate carboxylase and malate dehydrogenase .

- Methods of Application : For the biosynthesis of CHL, ChlB3 plays a crucial role by introducing the 6-methylsalicylic acid (6MSA) moiety to ChlB2, an acyl carrier protein (ACP) .

- Results : The structural insight and catalytic mechanism of ChlB3 was studied and a catalytic mechanism was proposed based on conserved residues of structurally related enzymes .

-

Fluorimetric Detection of Persulphate Anion

- Field : Analytical Chemistry

- Application Summary : A highly sensitive and selective fluorimetric detection method has been developed for persulphate anion .

- Methods of Application : The method uses fluorescence turn on of 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ) in aqueous ethanol solution .

- Results : Cl-MPHQ is a weakly fluorescent compound synthesized via a one-step reaction .

-

Synthetic Rubbers

- Field : Polymer Chemistry

- Application Summary : Conjugated dienes like isoprene (2-methyl-1,3-butadiene), 1,3-butadiene, and chloroprene (2-chloro-1,3-butadiene) are used in the synthesis of synthetic rubbers .

- Methods of Application : These dienes are polymerized to form elastomer type polymers, which have the ability to return to their original shape after being stretched or deformed .

- Results : Synthetic rubbers have been developed with improved toughness, resistance to heat and cold, and increased elasticity .

-

Therapeutic Potential of Quinoline Derivatives

- Field : Medicinal Chemistry

- Application Summary : Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

- Methods of Application : Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .

- Results : Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime showed potent antimalarial activity compared with chloroquine .

-

Nitrification Inhibitor

- Field : Agricultural Chemistry

- Application Summary : 2-Chloro-6-trichloromethylpyridine (CP) is an important technical core of stable fertilizer type II .

- Methods of Application : CP is used as a nitrification inhibitor to provide an important way to achieve agricultural cost-effectiveness .

- Results : The good agronomic effect and environmental benefit of CP have been recognized .

-

Herbicidal Ionic Liquids

- Field : Agricultural Chemistry

- Application Summary : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . These ionic liquids have been tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

- Methods of Application : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain .

- Results : The herbicidal activity of the compounds was tested under greenhouse conditions .

-

Ethyl 2,4-bis (chloromethyl)-6-iodoquinoline-3-carboxylate

- Field : Organic Chemistry

- Application Summary : An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction .

- Methods of Application : This compound was used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .

- Results : The corresponding 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

-

2-Chloroquinoline-3-carbaldehyde

- Field : Medicinal Chemistry

- Application Summary : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .

- Methods of Application : The specific methods of application would depend on the specific application being considered .

- Results : The results would also depend on the specific application being considered .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor. Precautionary measures against static discharge are advised, and protective gloves, clothing, and eye/face protection should be worn. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Propiedades

IUPAC Name |

2-chloro-6-cyclopentylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSSXJSKNXCPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(cyclopentylsulfanyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)